molecular formula C19H25N3OS B11591276 (5Z)-3-cyclohexyl-5-[4-(dimethylamino)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-5-[4-(dimethylamino)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11591276
M. Wt: 343.5 g/mol
InChI Key: XQNWEBDHUKPBFV-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-CYCLOHEXYL-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. It is characterized by its complex structure, which includes a cyclohexyl group, a dimethylamino phenyl group, and a sulfanylidene imidazolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-CYCLOHEXYL-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 4-(dimethylamino)benzaldehyde in the presence of a base to form the intermediate product. This intermediate is then reacted with methyl isothiocyanate under controlled conditions to yield the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it into a more saturated form.

    Substitution: The aromatic dimethylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be employed under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated imidazolidinone derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

Biology: In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-CYCLOHEXYL-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino phenyl group may facilitate binding to specific sites, while the sulfanylidene imidazolidinone core can participate in various chemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness: The presence of the cyclohexyl group in (5Z)-3-CYCLOHEXYL-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE distinguishes it from other similar compounds, potentially altering its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to certain molecular targets or improve its stability under specific conditions.

Properties

Molecular Formula

C19H25N3OS

Molecular Weight

343.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[4-(dimethylamino)phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H25N3OS/c1-20(2)15-11-9-14(10-12-15)13-17-18(23)22(19(24)21(17)3)16-7-5-4-6-8-16/h9-13,16H,4-8H2,1-3H3/b17-13-

InChI Key

XQNWEBDHUKPBFV-LGMDPLHJSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)N(C1=S)C3CCCCC3

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)N(C)C)C(=O)N(C1=S)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.